3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Übersicht
Beschreibung
“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride” is a chemical compound with the molecular formula C11H15ClN4 . It is also known as 3-(3-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine Dihydrochloride .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . For instance, the compound 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c .Wissenschaftliche Forschungsanwendungen
Water-Soluble Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidines as Human A₃ Adenosine Receptor Antagonists :
- This study explores the synthesis of adenosine receptor antagonists using a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus. The research focuses on enhancing water solubility and physiological stability, which is crucial for intravenous infusion applications (Baraldi et al., 2012).
Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines :
- This paper discusses the synthesis of triazolopyridines, highlighting their pharmaceutical applications due to their biological activity. The study includes an X-ray structural analysis of synthesized compounds, underscoring their potential in drug design and development (El-Kurdi et al., 2021).
Synthesis and Discovery of Triazolo-Pyridazine-6-yl-Substituted Piperazines as Anti-Diabetic Drugs :
- Research on a family of triazolo-pyridazine-6-yl-substituted piperazines synthesized for potential use as anti-diabetic medications. The study includes an evaluation of their Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities (Bindu et al., 2019).
Discovery of AZD3514, a Small-Molecule Androgen Receptor Downregulator for Treatment of Advanced Prostate Cancer :
- This research presents the discovery of AZD3514, a compound synthesized by modifying the triazolopyridazine moiety, for the treatment of castrate-resistant prostate cancer (Bradbury et al., 2013).
Syntheses and 5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-One and 1,3,5-Triazine-2,4(3H)-Dione Derivatives :
- This study investigates the synthesis and testing of derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione for their 5-HT2 and alpha 1 receptor antagonist activities, significant in the development of new therapeutic agents (Watanabe et al., 1992).
Wirkmechanismus
Target of Action
The primary target of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, allowing the cell to progress from the G1 phase to the S phase. When cdk2 is inhibited, this progression is halted, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have shown favorable pharmacodynamic and pharmacokinetic attributes
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation due to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells .
Eigenschaften
IUPAC Name |
3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQVGNLLVUWFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052541-62-4 | |
Record name | 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.